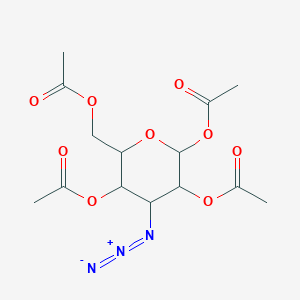
4-Benzyl-1,2,5-thiadiazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Benzyl-1,2,5-thiadiazol-3-ol" is a derivative of the 1,2,5-thiadiazole family, which is a class of heterocyclic compounds containing a ring with two nitrogen and one sulfur atom. The benzyl group attached to the thiadiazole ring suggests potential for interesting chemical properties and biological activity. Research on similar compounds has shown a wide range of applications, including biological activity, material science, and synthetic chemistry .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the formation of C-N and S-N bonds. For example, a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was synthesized through molecular iodine-mediated oxidative cyclization . Similarly, benzo[1,2-c:3,4-c':5,6-c''] tris [1,2,5] thiadiazole was synthesized from its bis-thiadiazole precursor through nitration, amination, and cyclization reactions . These methods could potentially be adapted for the synthesis of "4-Benzyl-1,2,5-thiadiazol-3-ol".
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their chemical and biological properties. For instance, the structure of the substituent groups on the thiadiazole ring can significantly affect molecular aggregation, as observed in the study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives . The molecular structure also influences the photophysical properties, as seen in the hybrid molecules containing benzo-2,1,3-thiadiazole, which showed large Stokes shift values .
Chemical Reactions Analysis
Thiadiazole derivatives participate in various chemical reactions. The base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles leads to different products depending on the conditions, demonstrating the versatility of these compounds in chemical synthesis . The ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides is another example of the reactivity of thiadiazole-related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The spectroscopic studies of benzene-1,3-diol derivatives revealed the impact of solvent effects on molecular aggregation . The photophysical properties of benzo[c][1,2,5]thiadiazole derivatives were characterized by UV-vis absorption and emission fluorescence analysis, indicating their potential use in material science applications . The biological activity of benzylidene containing 1,3,4-thiadiazloe and thiazol compounds against various bacterial strains suggests that "4-Benzyl-1,2,5-thiadiazol-3-ol" could also exhibit similar properties .
Wissenschaftliche Forschungsanwendungen
Molecular Aggregation and Spectroscopic Studies
4-Benzyl-1,2,5-thiadiazol-3-ol derivatives have been studied for their unique molecular aggregation properties. Spectroscopic studies have revealed that these compounds exhibit varying fluorescence emission spectra and circular dichroism (CD) spectra in different organic solvents, indicating their potential in molecular aggregation and interaction studies. The structure of the substituent group on the molecule significantly affects these aggregation interactions, making these compounds suitable for research in molecular organization and fluorescence effects related to molecular aggregation (Matwijczuk et al., 2016).
Photovoltaic Properties
A star-shaped molecule derived from 4-Benzyl-1,2,5-thiadiazol-3-ol, with triphenylamine as the core and benzo[1,2,5]thiadiazol vinylene arms, has been designed for use in organic solar cells (OSCs). This molecule demonstrates strong absorption in the visible wavelength range and exhibits promising photovoltaic properties, including a high open-circuit voltage and power conversion efficiency, underlining its potential as a material for organic photovoltaics (Wu et al., 2009).
Liposome Systems in Spectroscopy
4-Benzyl-1,2,5-thiadiazol-3-ol derivatives have been utilized in spectroscopic studies of liposome systems. These studies provide insights into the molecular organization of these compounds in lipid multilayers and their interactions with lipid hydrocarbon chains. The findings are significant for understanding the phenomenon of molecular aggregation in biological systems (Kluczyk et al., 2016).
Electrochemical and Optical Properties
In the field of materials science, 4-Benzyl-1,2,5-thiadiazol-3-ol and related compounds have been explored for their electrochemical and optical properties. These studies are crucial for developing new materials with potential applications in electronics and photonics. The solubility and electronic properties of these polymers have been particularly noted, highlighting their suitability for applications like blue electrochromic polymers (Karakus et al., 2012).
Zukünftige Richtungen
Thiadiazole is a pharmacologically significant scaffold and is present as a core structural component in an array of drug categories . Therefore, it remains a therapeutic target for the development of novel leads in medicinal chemistry . Future research could focus on the development of new thiadiazole derivatives with improved pharmacological properties .
Eigenschaften
IUPAC Name |
4-benzyl-1,2,5-thiadiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHDRLWOGCTEKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,2,5-thiadiazol-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)



![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)


![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)



![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)